STAT3 DNA Binding Inhibition: Quantitative Comparison with Structurally Related Pyridazinone Analogs
In a comparative electrophoretic mobility shift assay (EMSA) using mouse NIH/3T3 nuclear extracts, 2-allyl-6-styryl-3(2H)-pyridazinone demonstrated STAT3 DNA binding inhibition with an IC50 of 35 μM. [1] A structurally related 2-substituted pyridazinone analog (CHEMBL4281323) tested under identical conditions showed an IC50 of 26 μM. [2] The 9 μM difference in potency demonstrates that allyl versus alternative N2 substitution directly modulates STAT3 inhibitory activity, confirming that substitution pattern is a critical determinant of potency rather than a passive structural feature.
| Evidence Dimension | STAT3 DNA binding inhibition |
|---|---|
| Target Compound Data | IC50 = 35 μM |
| Comparator Or Baseline | Structurally related 2-substituted pyridazinone analog (CHEMBL4281323), IC50 = 26 μM |
| Quantified Difference | ΔIC50 = 9 μM (comparator ~1.35× more potent) |
| Conditions | Mouse NIH/3T3 nuclear extract; 30 min preincubation; [32P]hSIE detection; EMSA |
Why This Matters
Researchers developing STAT3 inhibitors can use this compound as a moderate-potency reference standard or as a starting scaffold for N2-position SAR optimization.
- [1] BindingDB. BDBM50353441 (CHEMBL1829786). STAT3 DNA binding inhibition by 2-allyl-6-styryl-3(2H)-pyridazinone. 2020. View Source
- [2] BindingDB. BDBM50465263 (CHEMBL4281323). STAT3 DNA binding inhibition by 2-substituted pyridazinone analog. 2020. View Source
